N-allyl-2,6-dichloropyrimidin-4-amine
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Overview
Description
N-allyl-2,6-dichloropyrimidin-4-amine: is a heterocyclic compound with the molecular formula C7H7Cl2N3 It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2,6-dichloropyrimidin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropyrimidin-4-amine.
Allylation: The 2,6-dichloropyrimidin-4-amine is subjected to an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-allyl-2,6-dichloropyrimidin-4-amine can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido, thiocyano, or amino derivatives.
Cyclization Products: Formation of fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: N-allyl-2,6-dichloropyrimidin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new heterocyclic compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-allyl-2,6-dichloropyrimidin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2,6-Dichloropyrimidin-4-amine: The parent compound, which lacks the allyl group.
4-Amino-2,6-dichloropyrimidine: A closely related compound with similar reactivity.
2,6-Dichloropyridine: Another heterocyclic compound with a similar structure but different nitrogen positioning.
Uniqueness: N-allyl-2,6-dichloropyrimidin-4-amine is unique due to the presence of the allyl group, which can impart different reactivity and biological activity compared to its non-allylated counterparts
Properties
IUPAC Name |
2,6-dichloro-N-prop-2-enylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c1-2-3-10-6-4-5(8)11-7(9)12-6/h2,4H,1,3H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOCGNBBQCVPPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC(=NC(=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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